Etryptamine hydrochloride

説明

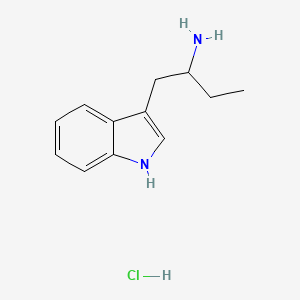

Structure

3D Structure of Parent

特性

IUPAC Name |

1-(1H-indol-3-yl)butan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.ClH/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12;/h3-6,8,10,14H,2,7,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCOVEABRYHUEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3460-71-7 | |

| Record name | Etryptamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETRYPTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H52WH7M1B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Stereochemical Characterization of Etryptamine Hydrochloride

Historical Synthetic Pathways of Etryptamine (B1671773)

The first documented mention of etryptamine, specifically the free base, appeared in scientific literature in 1947, where it was described as a synthetic intermediate for producing certain β-carbolines. nih.gov Following this initial report, Govier and his team prepared etryptamine hydrochloride. nih.gov Later, researchers at the Upjohn company, including Heinzelman and colleagues, expanded on this work by preparing various salts of etryptamine, including the hydrochloride and acetate (B1210297) forms, and provided more detailed synthetic procedures. nih.govacs.org The synthesis of etryptamine was also detailed in a patent filed by Upjohn, which underwent revisions before being refiled in 1970. nih.govacs.org

The development of etryptamine was initially aimed at creating an antidepressant. acs.orgwikipedia.org Marketed under the brand name Monase, it was administered to a significant number of patients in the early 1960s before being withdrawn. acs.orgwikipedia.org

Methodological Advancements in Etryptamine Synthesis and Analog Preparation

Modern synthetic chemistry has introduced more sophisticated methods for preparing etryptamine and its analogs. These advancements often focus on improving yield, purity, and enabling the creation of a wider range of related compounds for research. General strategies for synthesizing etryptamine derivatives often involve the alkylation of tryptamine (B22526) precursors or the modification of indole (B1671886) substrates. vulcanchem.com

One patented method for producing 3-alkyl-substituted indole compounds, which could be adapted for etryptamine synthesis, involves a multi-step process. vulcanchem.com This protocol includes:

Protection of the indole nitrogen: This is a crucial first step to prevent unwanted side reactions at this position.

Friedel-Crafts alkylation: This classic organic reaction is used to introduce the ethyl group onto the indole ring.

Reductive amination: This step converts an intermediate carbonyl group into the final amine functionality.

Deprotection and purification: The final steps involve removing the protecting group from the indole nitrogen and purifying the etryptamine product. vulcanchem.com

The exploration of etryptamine analogs has been an active area of research. For instance, various substituted analogs, including those with methoxy, fluoro, and amino groups on the indole ring, have been synthesized to investigate their structure-activity relationships. nih.govacs.org

Stereoisomeric Synthesis and Separation of Etryptamine

Etryptamine possesses a chiral center at the alpha-carbon of its ethyl side chain, leading to the existence of two enantiomers: (R)-etryptamine and (S)-etryptamine. vulcanchem.com The spatial arrangement of the atoms around this chiral center is a critical determinant of the molecule's biological activity. The individual enantiomers of etryptamine were first described in a patent in 1970. acs.orgwikipedia.org

Enantiomeric Preparation Techniques

The preparation of individual enantiomers can be achieved through two primary approaches: asymmetric synthesis or chiral resolution of a racemic mixture. Asymmetric synthesis aims to create a specific enantiomer directly. While specific details on the asymmetric synthesis of etryptamine are not extensively available in the provided search results, the development of such methods for related compounds, like substituted amphetamines, suggests that similar strategies could be applied. wiley.com These techniques often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Chiral Resolution Methodologies

Chiral resolution is a more common approach for separating enantiomers from a racemic mixture. crystalpharmatech.com This can be accomplished through several techniques:

Diastereomeric Salt Formation: This classical method involves reacting the racemic etryptamine (a base) with a chiral acid to form diastereomeric salts. crystalpharmatech.com These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation as they pass through the chromatography column. cnr.itgoogle.com Polysaccharide-based CSPs have been successfully used for the enantioresolution of similar primary amines. cnr.it

Preferential Crystallization: This method can be employed if the racemic mixture forms a conglomerate (a mechanical mixture of crystals of the two enantiomers). crystalpharmatech.com By seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer, that enantiomer can be selectively crystallized. crystalpharmatech.com

The choice of separation technique depends on factors such as the scale of the separation, cost, and the specific properties of the enantiomers. crystalpharmatech.comgoogle.com

Preclinical Pharmacology of Etryptamine Hydrochloride: Mechanisms of Action

Monoamine Oxidase (MAO) Inhibition by Etryptamine (B1671773)

Etryptamine functions as a monoamine oxidase inhibitor (MAOI), a characteristic that was believed to be central to its antidepressant effects. drugbank.comnih.gov

Reversible Nature of Etryptamine-Mediated MAO Inhibition

Etryptamine is classified as a non-hydrazine, reversible inhibitor of monoamine oxidase (MAO). drugbank.comacs.org Unlike irreversible MAOIs that form a permanent covalent bond with the enzyme, etryptamine's inhibition is transient. acs.orgfrontiersin.org This reversibility means that the enzyme's function can be restored as the drug is cleared from the system. acs.orgfrontiersin.org This property is considered a potential advantage, as dietary tyramine (B21549) can displace the bound inhibitor, allowing for its metabolism and reducing the risk of a hypertensive crisis, a significant concern with irreversible MAOIs. frontiersin.org

Subtype Specificity of MAO Inhibition (e.g., MAO-A)

Research indicates that etryptamine is a selective inhibitor of monoamine oxidase A (MAO-A). wikipedia.orgwikiwand.com One study reported that etryptamine produced 80% inhibition of MAO-A. acs.orgnih.gov In vitro, it has an IC₅₀ value of 260 μM for MAO-A inhibition. wikipedia.orgwikiwand.com In vivo studies in rats have shown 80% to 100% inhibition of MAO-A at a dose of 10 mg/kg. wikipedia.orgwikiwand.com MAO-A is the enzyme subtype primarily responsible for the breakdown of key neurotransmitters like serotonin (B10506) and norepinephrine (B1679862). wikipedia.org

Continued Utility of Etryptamine as a Preclinical MAOI

Despite its withdrawal from the market for clinical use, etryptamine continues to be utilized in preclinical research as an MAOI. acs.orgnih.gov Its reversible nature and selectivity for MAO-A make it a useful tool for investigating the roles of this specific enzyme subtype in various physiological and pathological processes. acs.orgnih.govnih.gov

Monoamine Neurotransmitter Releasing Properties of Etryptamine

In addition to its MAO-inhibiting properties, etryptamine is also a potent monoamine releasing agent. drugbank.comnih.gov This dual mechanism of action contributes to its complex pharmacological effects. nih.gov

Serotonin Transporter (SERT) Interaction and Presynaptic Release

Etryptamine interacts with the serotonin transporter (SERT) to induce the presynaptic release of serotonin. drugbank.comacs.orgdrugbank.com Studies have shown that etryptamine is a potent serotonin releasing agent, with research demonstrating its action on rat occipital cortex slices by measuring the release of tritium (B154650) from slices preloaded with [³H]5-HT. acs.orgnih.gov This action at the serotonin transporter is a key aspect of its mechanism. acs.orgnih.gov Research by Blough et al. determined the EC₅₀ value for etryptamine at the serotonin transporter (SERT) to be 23.2 nM, highlighting its high potency as a serotonin releaser. acs.orgnih.gov The ability of etryptamine to release serotonin is thought to contribute to its psychoactive effects, which have been compared to those of MDMA. drugbank.comdrugbank.com

Norepinephrine Transporter (NET) Interaction and Release

Etryptamine also interacts with the norepinephrine transporter (NET), leading to the release of norepinephrine, although to a lesser extent than serotonin. drugbank.comnih.govdrugbank.com Research has shown that etryptamine is a releasing agent of norepinephrine. wikipedia.org The EC₅₀ value for etryptamine at the norepinephrine transporter (NET) was found to be 640 nM, indicating a lower potency for norepinephrine release compared to serotonin release. acs.orgnih.gov Specifically, etryptamine is approximately 28-fold more potent at inducing the release of serotonin than norepinephrine. wikipedia.org

Data Tables

Table 1: Etryptamine's Potency as a Monoamine Releasing Agent

| Transporter | EC₅₀ (nM) |

| Serotonin Transporter (SERT) | 23.2 acs.orgnih.gov |

| Norepinephrine Transporter (NET) | 640 acs.orgnih.gov |

| Dopamine (B1211576) Transporter (DAT) | 232 acs.orgnih.gov |

Dopamine Transporter (DAT) Interaction and Release

Etryptamine acts as a releasing agent at the dopamine transporter (DAT). acs.orgnih.gov Studies have shown that it has a notable, though less potent, effect on dopamine release compared to its primary action on serotonin. acs.orgdrugbank.com The (+)-enantiomer of etryptamine is a known serotonin-dopamine releasing agent (SDRA). wikipedia.org Research indicates that the entactogenic and stimulant properties of etryptamine may be attributed to its ability to reverse the action of monoamine transporters, including DAT, leading to an increase in extracellular dopamine levels. researchgate.net

Quantitative Comparisons of Monoamine Release Potencies

Etryptamine demonstrates a clear selectivity for the serotonin transporter (SERT) over the dopamine (DAT) and norepinephrine (NET) transporters. acs.org

Quantitative analysis of its monoamine-releasing activity reveals the following potencies (EC₅₀ values):

SERT: 23.2 nM acs.org

DAT: 232 nM acs.org

NET: 640 nM acs.org

This data indicates that etryptamine is approximately 10-fold more selective for SERT as a releasing agent compared to DAT. acs.org The (+)-enantiomer is about 1.7 times more potent at inducing serotonin release than dopamine release and roughly 10 times more potent for dopamine release than for norepinephrine release. wikipedia.org

| Transporter | EC₅₀ (nM) |

|---|---|

| SERT | 23.2 |

| DAT | 232 |

| NET | 640 |

Receptor Binding Profiles and Agonistic Activity of Etryptamine

Beyond its action on monoamine transporters, etryptamine also interacts with various serotonin (5-HT) receptor subtypes, exhibiting a range of binding affinities and functional activities. wikipedia.orgnih.gov

Serotonin (5-HT) Receptor Subtype Affinities and Functional Activity

Etryptamine and its isomers display varied affinities and activities across the serotonin receptor family. wikipedia.orgnih.gov

5-HT1 Receptor Family Interactions

Etryptamine has been found to possess weak affinity for the 5-HT₁ receptor family. wikipedia.org Specifically, both the S(+) and R(-) isomers of etryptamine bind to human 5-HT₁ₑ and 5-HT₁բ receptors with only modest affinity and little to no stereoselectivity. nih.gov The reported Kᵢ values for S(+)AET are 1,580 nM at 5-HT₁ₑ and 4,849 nM at 5-HT₁բ receptors, while for R(-)AET, the values are 2,265 nM and 8,376 nM, respectively. nih.gov An older study using rat brain homogenates labeled with [³H]5-HT showed that etryptamine had a lower affinity for 5-HT₁ receptors (IC₅₀ = 9,500 nM) compared to other tryptamines like α-MeT and DMT, though it's now understood that this method labeled multiple 5-HT receptor populations. nih.gov

5-HT2A Receptor Partial Agonism and Functional Inactivity of Racemic Etryptamine

The interaction of etryptamine with the 5-HT₂ₐ receptor is complex and stereospecific. Racemic etryptamine is functionally inactive as an agonist at 5-HT₂ₐ receptors and lacks agonist action in a 5-HT₂ₐ-mediated calcium mobilization assay at concentrations up to 10,000 nM. acs.orgnih.gov

However, the individual enantiomers exhibit different properties. The (+)AET isomer is a partial agonist at the 5-HT₂ₐ receptor, with an EC₅₀ of 1,250 nM and a maximal effect of 61% in a calcium mobilization assay. nih.gov In contrast, the (–)AET isomer is inactive as a 5-HT₂ₐ receptor agonist at concentrations up to 10 µM. wikipedia.org

| Compound | 5-HT₂ₐ Receptor Activity | EC₅₀ (nM) | Eₘₐₓ (%) |

|---|---|---|---|

| Racemic Etryptamine | Functionally Inactive | >10,000 | N/A |

| (+)AET | Partial Agonist | 1,250 | 61 |

| (-)AET | Inactive | >10,000 | N/A |

5-HT2B Receptor Interactions

Etryptamine has been shown to interact with 5-HT₂B receptors. nih.gov An early study using an isolated rat fundus preparation, now known to possess 5-HT₂B-like receptors, demonstrated that etryptamine had a lower affinity compared to α-MeT and DMT. nih.gov The 5-HT₂B receptor is a Gq/11 protein-coupled receptor, and its activation leads to an increase in intracellular calcium. mdpi.com

Modulation by G-protein Coupled Receptors (GPCRs)

Etryptamine hydrochloride's pharmacological effects are significantly mediated through its interaction with G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that play a crucial role in cellular signaling. The primary GPCRs targeted by etryptamine are serotonin (5-HT) receptors.

Research has demonstrated that the enantiomers of etryptamine exhibit modest binding affinity for human 5-HT₁E and 5-HT₁F receptors, with little to no stereoselectivity observed. nih.gov For (S)-etryptamine, the binding affinities (Ki) were reported as 1,580 nM at 5-HT₁E and 4,849 nM at 5-HT₁F receptors. nih.gov The (R)-enantiomer showed Ki values of 2,265 nM and 8,376 nM at the same receptors, respectively. nih.gov Early studies on racemic etryptamine indicated a low affinity for the general 5-HT₁ receptor population, with an IC₅₀ value of 9,500 nM in rat brain homogenates. nih.gov

The interaction with the 5-HT₂ family of receptors, particularly the 5-HT₂A subtype, is crucial for the pharmacological profile of etryptamine. While racemic etryptamine does not show agonist activity in 5-HT₂A-mediated calcium mobilization assays, a distinct stereoselectivity is observed with its enantiomers. nih.govacs.org The (S)-enantiomer is a partial agonist at the 5-HT₂A receptor. nih.gov This agonism at the 5-HT₂A receptor, which is a Gq/11-coupled receptor, suggests a potential mechanism for some of the compound's central nervous system effects. The activation of 5-HT₂A receptors is known to be a primary mechanism for the action of many tryptamine-based psychedelic compounds. nih.gov

Furthermore, studies on isolated rat fundus preparations, which are now known to possess 5-HT₂B-like receptors, have shown that etryptamine has a lower affinity compared to other tryptamines like α-methyltryptamine (α-MeT) and N,N-dimethyltryptamine (DMT). nih.gov

Table 1: Binding Affinities (Ki) of Etryptamine Enantiomers at Human 5-HT₁E and 5-HT₁F Receptors

| Compound | 5-HT₁E Ki (nM) | 5-HT₁F Ki (nM) |

| (S)-Etryptamine | 1,580 | 4,849 |

| (R)-Etryptamine | 2,265 | 8,376 |

Exploration of Non-Serotonergic Receptor Binding

While the primary targets of etryptamine are serotonergic systems, it also interacts with non-serotonergic receptors and transporters, which contributes to its complex pharmacological profile. Etryptamine acts as a releasing agent at the dopamine transporter (DAT) and the norepinephrine transporter (NET). nih.govacs.org Racemic etryptamine is approximately 10-fold more selective for the serotonin transporter (SERT) over DAT and about 28-fold more selective for SERT over NET. wikipedia.org

The interaction with non-serotonergic systems also includes weak inhibition of monoamine oxidase (MAO). Etryptamine is a reversible inhibitor of MAO-A, with a reported IC₅₀ value of 260 µM in vitro. wikipedia.orgwikiwand.com This inhibition is considered weak and may not be a major contributor to its central stimulant effects. smolecule.com

Recent research on tryptamine (B22526) analogues suggests that variations in their structure can lead to differential binding at non-5-HT receptors, including alpha-adrenergic, dopamine, and histamine (B1213489) receptors, which could influence their in vivo pharmacological effects. nih.gov However, specific binding affinity data for etryptamine at a wide range of these non-serotonergic receptors remains to be fully elucidated.

Stereoselective Pharmacology of Etryptamine Enantiomers

The pharmacological actions of this compound are characterized by significant stereoselectivity, with the (S)- and (R)-enantiomers exhibiting distinct effects on monoamine systems and receptor interactions.

Differential Effects of (S)- and (R)-Etryptamine on Monoamine Release

The enantiomers of etryptamine display notable differences in their potency and selectivity as monoamine releasing agents. acs.org (S)-Etryptamine is a potent releasing agent at both the serotonin transporter (SERT) and the dopamine transporter (DAT), with lower potency at the norepinephrine transporter (NET). acs.org In contrast, (R)-etryptamine appears to be more selective for SERT. acs.org

The potent dual dopamine and serotonin releasing activity of the (S)-enantiomer is a unique characteristic among tryptamines. wikipedia.org It is approximately 1.7-fold more potent at inducing serotonin release than dopamine release. wikipedia.org Both enantiomers are considered partial releasers of norepinephrine. wikipedia.org

Table 2: Monoamine Releasing Potency (EC₅₀, nM) of Etryptamine Enantiomers

| Compound | SERT EC₅₀ (nM) | DAT EC₅₀ (nM) | NET EC₅₀ (nM) |

| (S)-Etryptamine | Potent | Potent | Lower Potency |

| (R)-Etryptamine | More Selective | Less Potent | Lower Potency |

| Note: Specific EC₅₀ values for each enantiomer were not consistently available across all transporters in the reviewed literature; the table reflects the reported relative potencies. acs.org |

Enantiomeric Contributions to Serotonin Receptor Agonism (e.g., 5-HT₂A)

The agonistic activity of etryptamine at the 5-HT₂A receptor is exclusively attributed to the (S)-enantiomer. nih.govwikipedia.org (S)-Etryptamine acts as a partial agonist at the 5-HT₂A receptor with an EC₅₀ value of 1,250 nM and a maximal effect (Eₘₐₓ) of 61% in a calcium mobilization assay. nih.govwikipedia.org Conversely, the (R)-enantiomer is inactive as a 5-HT₂A receptor agonist at concentrations up to 10 µM. wikipedia.org Racemic etryptamine also shows a lack of agonist action in 5-HT₂A-mediated calcium mobilization assays, which can be explained by the inactivity of the (R)-enantiomer. nih.govacs.org

Table 3: 5-HT₂A Receptor Agonist Activity of Etryptamine Enantiomers

| Compound | EC₅₀ (nM) | Eₘₐₓ (%) |

| (S)-Etryptamine | 1,250 | 61 |

| (R)-Etryptamine | >10,000 | Inactive |

| Racemic Etryptamine | >10,000 | Inactive |

Distinct Stereoselective Neurotransmitter System Modulations

The differential effects of the etryptamine enantiomers on monoamine release and receptor agonism translate into distinct modulations of neurotransmitter systems and differing behavioral profiles. Drug discrimination studies in animals have provided insights into these stereoselective effects.

The stimulant-like properties of racemic etryptamine are primarily associated with the (R)-enantiomer. wikipedia.org This is consistent with its more selective action as a serotonin releasing agent. acs.org In contrast, the hallucinogen-like characteristics are attributed mainly to the (S)-enantiomer, which aligns with its activity as a 5-HT₂A receptor partial agonist and a potent serotonin and dopamine releasing agent. acs.orgwikipedia.org

These findings suggest that (S)-etryptamine's effects are mediated by a combination of potent monoamine release and direct 5-HT₂A receptor activation, a profile shared by some psychedelic and empathogenic compounds. nih.gov The (R)-enantiomer's actions are more aligned with those of a selective serotonin releasing agent. The complex effects of racemic etryptamine are therefore a composite of the distinct actions of its two enantiomers. acs.org

Neurochemical and Neurobiological Investigations of Etryptamine Hydrochloride

Analysis of Etryptamine's Impact on Brain Monoamine Levels

Etryptamine (B1671773) exerts a significant influence on the principal monoamine neurotransmitter systems in the brain: serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE). Its primary mechanism involves acting as a releasing agent for these neurotransmitters. wikipedia.orgnih.gov

Studies have demonstrated that etryptamine is a releasing agent of serotonin, norepinephrine, and dopamine, with serotonin being the most prominently affected neurotransmitter. wikipedia.orgdrugbank.com It displays a notable selectivity for the serotonin transporter (SERT) over the dopamine (DAT) and norepinephrine (NET) transporters. Research indicates that etryptamine is approximately 10-fold more potent at inducing serotonin release than dopamine release, and about 28-fold more potent for serotonin release compared to norepinephrine release. wikipedia.org

The specific potency of racemic etryptamine and its individual optical isomers at monoamine transporters has been quantified, highlighting its preference for SERT.

Interactive Table: Etryptamine Potency at Monoamine Transporters

| Compound | Transporter | EC₅₀ (nM) |

|---|---|---|

| Etryptamine (racemic) | SERT | 23.2 |

| Etryptamine (racemic) | DAT | 232 |

| Etryptamine (racemic) | NET | 640 |

Data sourced from Blough et al. as cited in other research. acs.orgnih.gov EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum.

Further investigation into the stereoisomers of etryptamine has revealed distinct profiles. The (+)-enantiomer, (+)-αET, is identified as a potent serotonin-dopamine releasing agent (SDRA). wikipedia.orgnih.gov In contrast, the (-)-enantiomer appears to be more selective for SERT. acs.orgnih.gov

Repeated administration of etryptamine has been shown to induce long-lasting changes in the serotonin system, suggesting potential neurotoxic effects similar to those observed with other serotonin-releasing agents like MDMA and para-chloroamphetamine (PCA). wikipedia.orgnih.gov

A study involving multiple subcutaneous doses of etryptamine acetate (B1210297) in rats revealed significant and persistent reductions in key serotonergic markers one week after administration. nih.gov The research documented decreases in the levels of serotonin (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in both the frontal cortex and hippocampus. wikipedia.orgnih.gov Additionally, a significant decrease in the number of serotonin uptake sites, as measured by [³H]paroxetine binding, was observed in the frontal cortex. nih.gov

Data Table: Effects of Chronic Etryptamine Administration on Serotonin Markers in Rats

| Brain Region | Marker | % Decrease vs. Control |

|---|---|---|

| Frontal Cortex | Serotonin (5-HT) | Significant Decrease |

| Frontal Cortex | 5-HIAA | Significant Decrease |

| Frontal Cortex | 5-HT Uptake Sites | Significant Decrease |

| Hippocampus | Serotonin (5-HT) | Significant Decrease |

| Hippocampus | 5-HIAA | Significant Decrease |

Findings are based on a study administering 8 doses of 30 mg/kg s.c. of etryptamine acetate. wikipedia.orgnih.gov

These findings indicate that chronic exposure to etryptamine can lead to a downregulation of the serotonin system, impacting its homeostatic balance.

Etryptamine Interactions with Neurotransmitter Systems Beyond Direct Release

Beyond its primary action as a monoamine releaser, etryptamine's pharmacological profile includes interactions with other key components of neurotransmitter systems.

Etryptamine also exhibits activity as a direct agonist at certain serotonin receptors, albeit weakly. wikipedia.org It has been identified as a weak partial agonist of the serotonin 5-HT₂A receptor. wikipedia.org Furthermore, it has demonstrated weak affinity for the 5-HT₁, 5-HT₁E, 5-HT₁F, and 5-HT₂B receptor subtypes. wikipedia.org This direct receptor interaction, while not its primary mechanism, adds another layer to its complex neuropharmacological effects.

Electrophysiological Correlates of Etryptamine Action

The direct electrophysiological effects of etryptamine have not been extensively characterized in recent literature. However, insights can be drawn from studies on other tryptamines and psychoactive compounds that modulate serotonergic and other neurotransmitter systems.

While specific, contemporary EEG studies on etryptamine are scarce, research on other tryptamine (B22526) psychedelics, such as N,N-dimethyltryptamine (DMT), provides a potential framework. Studies on DMT have shown that it can produce a significant suppression of alpha wave power in the EEG spectrum, accompanied by an increase in signal diversity or complexity. researchgate.net Research into other psychoactive substances that affect monoamine systems, such as ketamine, has also revealed distinct EEG signatures. Sub-anesthetic doses of ketamine, an NMDA receptor antagonist, have been shown to reduce slow-wave frequencies (delta, theta, and alpha) while increasing fast-wave (gamma) frequencies. nih.govbiorxiv.org These findings suggest that tryptamines as a class may induce a shift from lower-frequency to higher-frequency brainwave activity, a pattern often associated with altered states of consciousness.

Brain oscillations, or rhythmic patterns of neural activity, are fundamental to brain function. Psychoactive compounds can profoundly alter these oscillations. For instance, drugs like LSD and ketamine, despite acting on different primary receptor systems, have been found to induce similar patterns of synchronized, low-frequency oscillations across multiple brain regions in animal models. news-medical.netnih.gov Ketamine, in particular, is known to generate gamma oscillations (>25 Hz) at both low and high doses, with high doses also producing slow-delta oscillations (0.1 to 4 Hz). nih.gov These alterations in synchronized neural firing are thought to underlie the profound changes in perception and cognition associated with these substances. Given etryptamine's action as a potent serotonin releaser and its structural similarity to other psychedelic tryptamines, it is plausible that it would also significantly modulate brain electrical oscillations, though specific research is needed to confirm this hypothesis.

Mechanisms Diverging from Amphetamine-Induced Hyperlocomotion

Investigations into the psychomotor stimulant effects of etryptamine (α-ET) reveal that the compound induces hyperlocomotion through neurochemical pathways distinct from those of amphetamine. While both substances increase motor activity, the underlying mechanisms, particularly concerning the roles of serotonin and dopamine, show significant differences.

Research indicates that etryptamine's stimulant effects are primarily mediated by the serotonin system. Studies have shown that etryptamine acts as a potent serotonin releasing agent via the serotonin transporter (SERT). nih.gov Its selectivity for SERT is at least 10-fold greater than for the dopamine transporter (DAT) and the norepinephrine transporter (NET). acs.org The locomotor hyperactivity induced by etryptamine can be attenuated by the serotonin reuptake inhibitor fluoxetine (B1211875), further supporting the crucial role of the serotonin transporter in its mechanism of action. nih.gov

In contrast, the hyperlocomotor effects of (+)-amphetamine are more closely associated with the release of dopamine. nih.govacs.org This fundamental difference in neurotransmitter system preference is a key point of divergence between the two compounds. Drug discrimination studies in rats have substantiated this mechanistic distinction; animals trained to recognize (+)-amphetamine did not substitute it with etryptamine, suggesting they perceive the internal stimuli of the two substances differently. nih.govacs.org

Further evidence for these separate mechanisms comes from studies involving monoamine depletion. After pretreating animals with reserpine, a substance that depletes serotonin stores, etryptamine's ability to induce hyperlocomotion persisted. Conversely, the effects of (+)-amphetamine were nullified under the same conditions, highlighting its dependence on intact monoamine stores for its stimulant activity. nih.gov

The temporal dynamics of their effects also differ. Etryptamine produces a hyperlocomotor effect that is slower in onset but more prolonged in duration compared to amphetamine. nih.govacs.org The stimulant effects of etryptamine have been observed to be still evident three hours after administration, a longer duration than is typically seen with amphetamine. nih.govacs.org

The behavioral profile induced by etryptamine is characterized by locomotor hyperactivity and decreased investigatory behavior, which has been described as similar to that of MDMA. nih.govdrugbank.com This activity is also notably dependent on the novelty of the environment; in animal models, etryptamine did not increase locomotor activity in habituated rats, a phenomenon also observed with MDMA. nih.gov

The table below summarizes key experimental findings that differentiate the locomotor effects of etryptamine and (+)-amphetamine.

| Feature | Etryptamine (α-ET) | (+)-Amphetamine |

| Primary Neurotransmitter System | Serotonergic nih.govacs.org | Dopaminergic nih.govacs.org |

| Effect after Reserpine Pretreatment | Activity maintained nih.gov | Activity blocked nih.gov |

| Duration of Hyperlocomotion | Prolonged (effects evident at 3h) nih.govacs.org | Shorter duration nih.gov |

| Substitution in Amphetamine-Trained Rats | Fails to substitute nih.govacs.org | Positive control |

| Behavioral Profile | MDMA-like; dependent on environmental novelty nih.gov | Classic psychomotor stimulation |

The selectivity of etryptamine for monoamine transporters underscores its serotonergic preference compared to the dopaminergic action of amphetamine.

| Transporter | Etryptamine (α-ET) EC₅₀ (nM) |

| Serotonin Transporter (SERT) | 23.2 |

| Dopamine Transporter (DAT) | 232 |

| Norepinephrine Transporter (NET) | 640 |

| Data sourced from Blough et al. as cited in a 2023 review. acs.org |

Preclinical Behavioral Pharmacology Research Paradigms for Etryptamine Hydrochloride

Locomotor Activity Assessments in Rodent Models

Etryptamine (B1671773) hydrochloride has been demonstrated to produce central stimulant effects, significantly increasing locomotor activity in rodent models. nih.gov In mice, etryptamine was found to be at least as effective as (+)amphetamine in stimulating psychomotor activity. nih.gov A dose-response study in rats revealed that etryptamine significantly increased locomotor activity at all tested doses (5, 10, and 20 mg/kg). nih.gov This hyperlocomotor effect is characteristic of amphetamine-like stimulants and entactogens like MDMA, but not classical hallucinogens. nih.govmaps.org

Unlike amphetamine, the hyperlocomotor effects of etryptamine were observed to be long-acting, still being evident three hours after administration. nih.gov Further studies have suggested that the locomotor hyperactivity induced by etryptamine is mediated by the release of presynaptic serotonin (B10506), as the effect was attenuated by pretreatment with the serotonin reuptake inhibitor fluoxetine (B1211875). nih.govnih.gov

Drug Discrimination Studies of Etryptamine

Drug discrimination is a behavioral pharmacology paradigm used to assess the interoceptive (subjective) effects of drugs. In these studies, animals are trained to recognize the effects of a specific drug and differentiate it from a saline vehicle, typically by pressing one of two levers for a reward.

Research has successfully established etryptamine as a discriminative stimulus in rats. nih.govnih.gov In a standard two-lever operant task, male Sprague-Dawley rats were trained to discriminate 2.5 mg/kg of etryptamine from saline. nih.govnih.gov The stimulus was shown to be dose-dependent, with an ED₅₀ (the dose required to produce 50% of the maximal effect) of 1.3 mg/kg. nih.gov The onset of the discriminative stimulus was determined to be 30 minutes, with a duration of action lasting at least four hours. nih.govnih.gov

Generalization tests are conducted to see if animals trained to recognize one drug will also recognize another drug, suggesting similar subjective effects. When rats trained to discriminate etryptamine were tested with the central stimulant (+)amphetamine, only partial generalization was observed, with the animals making a maximum of approximately 40% of their responses on the drug-appropriate lever. nih.govnih.gov

Conversely, in studies using rats trained to discriminate (+)amphetamine from vehicle, racemic etryptamine failed to fully substitute, producing only 41% drug-appropriate responding. mdma.ch However, when the individual enantiomers were tested in these amphetamine-trained rats, the S(-)-isomer did substitute, whereas the R(+)-isomer did not. mdma.chnih.gov

Studies have shown a significant overlap between the discriminative stimulus effects of etryptamine and the entactogen MDMA (3,4-methylenedioxymethamphetamine). nih.gov In rats trained to discriminate etryptamine from saline, the stimulus fully generalized to MDMA (ED₅₀ = 0.72 mg/kg) and its demethylated analog MDA (ED₅₀ = 0.48 mg/kg). researchgate.net

Furthermore, in animals trained to discriminate MDMA from saline, both optical isomers of etryptamine substituted for the MDMA stimulus. mdma.chnih.gov The S(-)-isomer (ED₅₀ = 1.3 mg/kg) was found to be slightly more potent than the R(+)-isomer (ED₅₀ = 2.0 mg/kg) in producing MDMA-like effects. nih.govmdma.chnih.gov This evidence suggests that etryptamine can produce behavioral effects reminiscent of MDMA. nih.gov

The discriminative stimulus properties of etryptamine also show overlap with certain hallucinogenic phenylisopropylamines. In rats trained to recognize etryptamine, the stimulus generalized to the classical hallucinogen DOM (1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane) with an ED₅₀ of 0.4 mg/kg. nih.govnih.gov The stimulus also generalized to PMMA (N-methyl-1-(4-methoxyphenyl)-2-aminopropane), a compound with a distinct stimulus profile, with an ED₅₀ of 0.7 mg/kg. nih.govnih.gov

In reciprocal studies, the R(+)-enantiomer of etryptamine substituted for DOM in DOM-trained rats, but the S(-)-enantiomer did not. mdma.chnih.gov In contrast, both optical isomers of etryptamine substituted for PMMA in PMMA-trained animals. mdma.chnih.gov These findings suggest that etryptamine produces a complex stimulus with components similar to both hallucinogens and other psychoactive agents. nih.govnih.gov

The individual optical isomers (enantiomers) of etryptamine, R(+)-etryptamine and S(-)-etryptamine, have been shown to possess distinct pharmacological profiles in drug discrimination studies. nih.gov

However, when tested in animals trained on other drugs, clear stereoselectivity emerged:

Amphetamine-like stimulus : The stimulant-like properties of etryptamine reside primarily with the S(-)-isomer, which substituted for (+)amphetamine (ED₅₀ = 7.8 mg/kg), while the R(+)-isomer did not. mdma.chnih.gov

Hallucinogen-like stimulus : The hallucinogenic, or DOM-like, character is associated with the R(+)-enantiomer, which substituted for DOM (ED₅₀ = 2.7 mg/kg), whereas the S(-)-isomer did not. mdma.chnih.gov

Entactogen/PMMA-like stimulus : Both isomers are capable of producing an MDMA/PMMA-like effect at nearly comparable doses. mdma.chnih.gov In MDMA-trained rats, the ED₅₀ values were 1.3 mg/kg for S(-) and 2.0 mg/kg for R(+). nih.gov In PMMA-trained rats, the ED₅₀ values were 1.6 mg/kg for S(-) and 1.4 mg/kg for R(+). nih.gov

These results demonstrate that the complex behavioral profile of racemic etryptamine is a composite of the distinct actions of its individual enantiomers. mdma.ch

Data Tables

Table 1: Generalization of Etryptamine-Trained Stimulus to Other Compounds Data from rats trained to discriminate 2.5 mg/kg Etryptamine from saline.

| Test Compound | Generalization | ED₅₀ (mg/kg) | Reference |

| R(+)-Etryptamine | Full | 1.3 | nih.gov |

| S(-)-Etryptamine | Full | 1.6 | nih.gov |

| (+)Amphetamine | Partial (~40%) | N/A | nih.gov |

| MDMA | Full | 0.72 | researchgate.net |

| MDA | Full | 0.48 | researchgate.net |

| DOM | Full | 0.4 | nih.gov |

| PMMA | Full | 0.7 | nih.gov |

Table 2: Stereoselective Generalization of Etryptamine Enantiomers in Rats Trained to Discriminate Other Drugs

| Training Drug | Test Compound | Generalization | ED₅₀ (mg/kg) | Reference |

| (+)Amphetamine | R(+)-Etryptamine | No (Max 53%) | N/A | nih.gov |

| S(-)-Etryptamine | Full | 7.8 | nih.gov | |

| MDMA | R(+)-Etryptamine | Full | 2.0 | nih.gov |

| S(-)-Etryptamine | Full | 1.3 | nih.gov | |

| DOM | R(+)-Etryptamine | Full | 2.7 | nih.gov |

| S(-)-Etryptamine | No (Max 33%) | N/A | nih.gov | |

| PMMA | R(+)-Etryptamine | Full | 1.4 | nih.gov |

| S(-)-Etryptamine | Full | 1.6 | nih.gov |

Compound Names

| Abbreviation/Common Name | Chemical Name |

| Etryptamine (α-ET) | alpha-Ethyltryptamine |

| Amphetamine | alpha-Methylphenethylamine |

| DOM | 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane |

| MDA | 3,4-Methylenedioxyamphetamine |

| MDMA | 3,4-Methylenedioxymethamphetamine |

| PMMA | para-Methoxymethamphetamine (N-methyl-1-(4-methoxyphenyl)-2-aminopropane) |

| Fluoxetine | N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine |

Exploratory Behavior Investigations in Animal Models

The effects of etryptamine hydrochloride on spontaneous exploratory behavior in animal models have been characterized primarily through the assessment of locomotor activity and investigatory responses. In a notable study using a Behavioral Pattern Monitor, etryptamine was found to significantly alter the normal exploratory patterns in rats. nih.gov

Administration of this compound resulted in a dose-dependent increase in locomotor activity. nih.gov This hyperactivity is a behavioral manifestation often associated with psychostimulant compounds. Conversely, the same study observed a significant decrease in investigatory behaviors. nih.gov This reduction in exploratory sniffing and attending to novel stimuli suggests a disruption of typical information-gathering behaviors in a new environment. The profile of increased locomotion coupled with decreased investigation is indicative of a complex behavioral effect that shares characteristics with certain classes of psychoactive substances. nih.gov

Table 1: Effects of this compound on Exploratory Behavior in Rats

| Dose of this compound (mg/kg) | Change in Locomotor Activity | Change in Investigatory Behavior |

|---|---|---|

| 5 | ↑ | ↓ |

| 10 | ↑ | ↓ |

| 20 | ↑ | ↓ |

Data sourced from a study on the behavioral characterization of etryptamine in rats. nih.gov

Head-Twitch Response as a Pharmacological Readout for 5-HT2A Agonism

The head-twitch response (HTR) in rodents is a rapid, rotational head movement that is widely considered a reliable behavioral proxy for serotonin 2A (5-HT2A) receptor activation. nih.gov This response is a cornerstone in the preclinical screening of compounds for potential hallucinogenic activity, as many known hallucinogens are potent 5-HT2A receptor agonists and reliably induce this behavior.

In the context of this compound's pharmacological profile, studies have investigated its capacity to elicit the head-twitch response. Seminal research in this area found that etryptamine was without effect in inducing the head-twitch response in mice. nih.gov This finding is significant as it suggests that, despite being a tryptamine (B22526) derivative, this compound may not directly act as a potent 5-HT2A receptor agonist in the same manner as classic hallucinogens. The absence of this key behavioral marker distinguishes etryptamine from many other psychoactive tryptamines.

Pharmacological Antagonism and Sensitization in Behavioral Models

To further delineate the neuropharmacological mechanisms underlying the behavioral effects of this compound, studies have employed pharmacological antagonism paradigms. A key finding in this area comes from the observation that the locomotor hyperactivity induced by etryptamine can be attenuated by pretreatment with a selective serotonin reuptake inhibitor (SSRI). nih.gov

Specifically, the administration of fluoxetine was shown to block the increase in locomotor activity caused by etryptamine. nih.gov This suggests that the stimulant effects of etryptamine are, at least in part, mediated by the serotonin system, likely through the release of presynaptic serotonin. nih.gov

With regard to behavioral sensitization, which is the progressive amplification of a behavioral response to a drug following its repeated administration, there is a notable lack of published research specifically investigating this phenomenon with this compound. While sensitization is a well-documented characteristic of many psychostimulant drugs, and cross-sensitization between different compounds has been observed, dedicated studies on whether repeated administration of etryptamine leads to a sensitized locomotor response are not available in the current scientific literature.

Advanced Analytical Methodologies for Etryptamine Hydrochloride Research

Chromatographic Techniques for Etryptamine (B1671773) and its Metabolites

Chromatographic methods are fundamental in the separation and analysis of etryptamine and its metabolites from complex biological matrices. bioline.org.brresearchgate.net These techniques are essential for understanding the pharmacokinetics of the compound, including its absorption, distribution, metabolism, and elimination. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile and semi-volatile compounds like etryptamine. bioline.org.br In GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the chromatography column. bioline.org.br The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its definitive identification. bioline.org.br

Research has demonstrated the utility of GC-MS in detecting etryptamine in various samples. researchgate.net The technique's high sensitivity and specificity make it invaluable for forensic analysis and pharmacokinetic studies. nih.gov For instance, GC-MS has been used to identify and quantify etryptamine and its major metabolite, 6-hydroxy-αET, in urine samples. wikipedia.orgnih.gov

Table 1: GC-MS Data for Etryptamine

| Parameter | Value |

|---|---|

| NIST Number | 379468 |

| Library | Main library |

| m/z Top Peak | 58 |

| m/z 2nd Highest | 131 |

| Kovats Retention Index (Standard non-polar) | 1848 |

Data sourced from PubChem. nih.gov

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

High-performance liquid chromatography (HPLC) and its coupling with tandem mass spectrometry (LC-MS/MS) are indispensable for the analysis of complex mixtures containing etryptamine and its metabolites. bioline.org.brnih.gov HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. bioline.org.br When combined with MS/MS, this technique offers exceptional selectivity and sensitivity for quantifying analytes in intricate biological matrices. nih.govturkjps.org

LC-MS/MS methods have been developed for the simultaneous determination of multiple psychoactive substances, including tryptamines, in biological samples. researchgate.net These methods are characterized by their robustness, high throughput, and ability to detect low concentrations of the target compounds. restek.comchromatographyonline.com The use of isotope-labeled internal standards in LC-MS/MS analysis further enhances the accuracy and precision of quantification. turkjps.org

Thin-Layer Chromatography (TLC) for Screening and Purification

Thin-layer chromatography (TLC) is a versatile and cost-effective chromatographic technique used for the screening and purification of etryptamine. bioline.org.brresearchgate.net In TLC, a sample is spotted onto a thin layer of adsorbent material, such as silica (B1680970) gel, on a flat carrier. dss.go.th A solvent system (mobile phase) moves up the plate via capillary action, separating the components of the sample based on their affinity for the adsorbent and solubility in the solvent. dss.go.th

TLC is often employed as a preliminary screening method before more sophisticated techniques like GC-MS or HPLC are used. bioline.org.br It can also be utilized for the purification of etryptamine from reaction mixtures or natural extracts. bioline.org.br Visualization of the separated compounds on the TLC plate can be achieved under UV light or by using specific staining reagents. bioline.org.br

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are vital for elucidating the chemical structure and assessing the purity of etryptamine hydrochloride. These methods provide detailed information about the molecular framework and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. unodc.orgunodc.orgdrugsandalcohol.ie It relies on the magnetic properties of atomic nuclei and can provide detailed information about the carbon-hydrogen framework of a molecule. srce.hr

¹H NMR and ¹³C NMR are the most common types of NMR spectroscopy used in the characterization of this compound. chemicalbook.com The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum provide a complete picture of the molecule's structure. srce.hr Quantitative NMR (qNMR) can also be used to determine the concentration and purity of this compound samples. srce.hr

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. unodc.orgunodc.orgdrugsandalcohol.ie The technique measures the absorption of infrared radiation by the sample, which causes the molecular bonds to vibrate at specific frequencies. googleapis.com The resulting FTIR spectrum shows a series of absorption bands, with each band corresponding to a particular functional group. researchgate.net

For this compound, the FTIR spectrum would exhibit characteristic peaks for the N-H bonds of the amine and indole (B1671886) groups, C-H bonds of the alkyl chain and aromatic ring, and C=C bonds of the aromatic system. googleapis.com This information is crucial for confirming the identity and assessing the purity of the compound.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Etryptamine |

| This compound |

| Etryptamine acetate (B1210297) |

| 6-hydroxy-αET |

| Serotonin (B10506) |

| Norepinephrine (B1679862) |

| Dopamine (B1211576) |

| Isocarboxazid |

| Nialamide |

| Phenelzine |

| Tranylcypromine |

| Amphetamine |

| Methamphetamine |

| MDMA (3,4-methylenedioxy-N-methylamphetamine) |

| Psilocin |

| Psilocybin |

| DET (N,N-diethyltryptamine) |

| DMT (N,N-dimethyltryptamine) |

| 5-MeO-DIPT (5-methoxy-N,N-diisopropyltryptamine) |

| 5-MeO-AMT (5-methoxy-α-methyltryptamine) |

| DOM (2,5-dimethoxy-4-methylamphetamine) |

| PMMA (para-methoxymethamphetamine) |

| Codeine |

| Nicotine |

| Cotinine |

| Acetaminophen |

| Caffeine |

| Memantine hydrochloride |

| Sertraline |

| Escitalopram |

| Fluvoxamine |

| Paroxetine |

| Duloxetine |

| Milnacipran |

| Fluoxetine (B1211875) |

| Venlafaxine |

| O-desmethylvenlafaxine |

| Mirtazapine |

| Trazodone |

| Bupropion |

| Hydroxybupropion |

| Norfluoxetine |

| Vortioxetine |

| Agomelatine |

| Mianserin |

| Doxepin |

| Desmethyldoxepin |

| Clomipramine |

| Desmethylclomipramine |

| Amitriptyline |

| Nortriptyline hydrochloride |

| o-iodohippuric acid |

| iothalamic acid |

| iopydol |

| iodamide |

| Chitin |

| Cellulose |

| Poly-HEMA |

| Chitosan |

| Biperiden |

| Cycrimine |

| Procyclidine |

| Clonidine |

| Methyldopa |

| Oxycodone |

| Pentazocine |

| Anileridine |

| Hydromorphone |

| Morphine |

| Oxymorphone |

| Desipramine |

| Nortriptyline |

| Octriptyline |

| Maprotiline |

| Opipramol |

| Protriptyline |

| Amfonelic acid |

| Ampyzine sulfate |

| Arbutamine hydrochloride |

| Azabon |

| Ceruletide |

| Ceruletide diethylamine |

| Cisapride |

| Dazopride fumarate |

| Dextroamphetamine |

| Dextroamphetamine sulfate |

| Difluanine hydrochloride |

| Dimefline hydrochloride |

| Doxapram hydrochloride |

| Ethamivan |

| Fenethylline hydrochloride |

| Flubanilate hydrochloride |

| Flurothyl |

| Histamine (B1213489) phosphate |

| Indriline hydrochloride |

| Mefexamide |

| Methylphenidate hydrochloride |

| Pemoline |

| Pyrovalerone hydrochloride |

| Xamoterol |

| Xamoterol fumarate |

| Amflutizole |

| Colchicine |

| Algestone Acetophenide |

| Alibendol |

| Exalamide |

| Exiproben |

| 4-methoxy-N-ethylamphetamine hydrochloride |

| 4-methoxy-N-acetylamphetamine |

| N-Methylphenethylamine |

| Silicon dioxide |

| Oleic acid |

| Iron(III) oxide |

| Creatinine |

| Formic acid |

| Hydrochloric acid |

| Methanol |

| Acetonitrile |

| Ammonium acetate |

| Diethyl ether |

| LiAlH4 (Lithium aluminum hydride) |

| NaOH (Sodium hydroxide) |

| Water |

| Petroleum ether |

| Acetone |

| Ethyl acetate |

Radioligand Binding Assays for Receptor Affinity and Selectivity Determination

Radioligand binding assays are a fundamental technique in pharmacology used to quantify the interaction between a ligand (in this case, etryptamine) and a receptor. nih.gov The principle of this assay involves incubating a radiolabeled compound (the radioligand) with a tissue preparation containing the target receptor, such as a cell membrane homogenate. sci-hub.se By measuring the amount of radioactivity bound to the preparation, researchers can determine the affinity (typically expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) and density of the receptors. nih.govsci-hub.se Competitive binding assays, where a non-labeled compound like etryptamine is introduced to displace the radioligand, allow for the determination of the compound's affinity for a specific receptor subtype. mdpi.comimrpress.com

Research utilizing radioligand binding assays has revealed that etryptamine (also referred to as α-ethyltryptamine or AET) interacts with several serotonin (5-HT) receptor subtypes. Early studies using rat brain tissue indicated that etryptamine has a lower affinity for 5-HT₁ receptors compared to other tryptamines like N,N-dimethyltryptamine (DMT). nih.gov More recent investigations using human cloned receptors have provided more specific affinity values. For instance, the enantiomers of etryptamine have been shown to bind to human 5-HT₁E and 5-HT₁F receptors with modest affinity. nih.gov

The affinity of etryptamine and its enantiomers for various serotonin receptors has been quantified, revealing a complex interaction profile. While racemic etryptamine shows a lack of significant agonist action at 5-HT₂ₐ receptors, its dextrorotatory isomer, (+)-AET, acts as a partial agonist. nih.govwikipedia.org Studies on isolated rat fundus preparations, which contain 5-HT₂B receptors, showed the affinity of etryptamine to be lower than that of α-MeT and DMT. nih.gov

Receptor Affinity of Etryptamine Enantiomers

| Compound/Enantiomer | Receptor Subtype | Affinity (Kᵢ, nM) |

|---|---|---|

| S(+)AET | 5-HT₁E | 1,580 |

| S(+)AET | 5-HT₁F | 4,849 |

| R(−)AET | 5-HT₁E | 2,265 |

| R(−)AET | 5-HT₁F | 8,376 |

In Vitro Enzyme Activity Assays (e.g., MAO inhibition assays)

In vitro enzyme activity assays are crucial for determining a compound's potential to inhibit or enhance the function of specific enzymes. For etryptamine, a key area of investigation has been its effect on monoamine oxidase (MAO), an enzyme critical for the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine. nih.govwithpower.com MAO exists in two primary isoforms, MAO-A and MAO-B, which differ in their substrate preferences and tissue distribution. withpower.comnih.gov MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B primarily acts on dopamine. withpower.com

Etryptamine was initially identified as an inhibitor of MAO. nih.govacs.org In vitro studies have consistently demonstrated this inhibitory activity. Research has reported that etryptamine produces 50% inhibition of MAO (IC₅₀) at a concentration of 2.6 x 10⁻⁴ M (260 µM). nih.govwikipedia.orgacs.org Further studies have indicated that etryptamine is a selective and reversible inhibitor of the MAO-A isoform. wikipedia.orgacs.org One report cited that etryptamine produced 80% inhibition of MAO-A. acs.org Both enantiomers of etryptamine exhibit MAO inhibitory properties, with the levorotatory isomer showing slightly greater potency in one study. nih.gov In contrast, the major metabolite of etryptamine, 6-hydroxy-αET, is reportedly inactive as an MAO inhibitor. wikipedia.orgacs.org Despite this well-documented enzymatic interaction, some sources have suggested that the relatively weak MAO inhibitory action of etryptamine is unlikely to be the sole mechanism behind its primary pharmacological effects. wikipedia.org

Monoamine Oxidase (MAO) Inhibition by Etryptamine

| Compound/Enantiomer | Assay Parameter | Value (Molar) |

|---|---|---|

| Racemic Etryptamine | IC₅₀ | 2.6 x 10⁻⁴ M |

| (−)-Etryptamine | 50% inhibition | 1.5 x 10⁻⁴ M |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Etryptamine |

| α-Ethyltryptamine (AET) |

| N,N-Dimethyltryptamine (DMT) |

| α-Methyltryptamine (α-MeT) |

| 6-hydroxy-α-ethyltryptamine (6-hydroxy-αET) |

| Serotonin |

| Norepinephrine |

Future Directions in Etryptamine Hydrochloride Research

Design and Synthesis of Novel Etryptamine (B1671773) Derivatives with Targeted Pharmacological Profiles

The synthesis of novel tryptamine (B22526) derivatives is a burgeoning area of research, aimed at creating compounds with specific pharmacological effects. mdpi.comresearchgate.net By modifying the core tryptamine structure, researchers can influence the resulting molecule's activity. For example, the addition of a 1,1,1-trichloroethyl group or an azelayl chain to the tryptamine scaffold has been shown to produce compounds with significant biological activity. nih.gov

One study detailed the synthesis of five new tryptamine derivatives. The combination of tryptamine, 1,1,1-trichloroethyl, and 2-aminopyrimidinyl moieties resulted in a compound with potent activity in hematological cancer cell lines. nih.gov Another derivative, which linked the tryptamine scaffold to an azelayl group, also demonstrated biological activity, particularly against certain solid tumor models. nih.gov These findings highlight the potential for developing tryptamine-based compounds with targeted therapeutic effects.

Future research in this area will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the etryptamine molecule to understand how different functional groups affect its interaction with biological targets.

Hybrid Molecules: Creating hybrid compounds that combine the structural features of etryptamine with other pharmacologically active molecules to achieve synergistic or novel effects. mdpi.com

Prodrug Strategies: Designing inactive derivatives of etryptamine that are converted into the active form within the body, potentially improving its pharmacokinetic profile and reducing side effects.

Detailed Elucidation of Specific Enantiomer-Driven Pharmacological Effects

Etryptamine possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-etryptamine and (S)-etryptamine. vulcanchem.com These enantiomers can have different pharmacological properties, and understanding these differences is crucial for developing more targeted and effective drugs. acs.orgvulcanchem.com

For instance, in related tryptamines, the (R)-enantiomer often exhibits greater affinity for serotonin (B10506) receptors. vulcanchem.com Studies on the optical isomers of α-ethyltryptamine have revealed that they produce distinct behavioral effects. mdma.ch The stimulant, or amphetamine-like, properties of etryptamine appear to be primarily associated with the (S)-isomer, while the hallucinogenic, or DOM-like, characteristics are mainly attributed to the (R)-enantiomer. mdma.ch Both isomers, however, seem to produce MDMA-like effects at similar doses. mdma.ch

Future research will need to focus on:

Enantioselective Synthesis: Developing efficient methods for synthesizing pure enantiomers of etryptamine and its derivatives.

In Vitro and In Vivo Characterization: Conducting detailed pharmacological studies to compare the binding affinities, functional activities, and behavioral effects of the individual enantiomers.

Pharmacokinetic Studies: Investigating whether the two enantiomers are metabolized differently in the body, which could impact their duration of action and potential for toxicity. vulcanchem.com

Application of Advanced Computational Chemistry and Molecular Modeling Techniques

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering insights that can guide the design and synthesis of new compounds. researchgate.netnih.govtarosdiscovery.com These techniques can be used to predict how a molecule like etryptamine will interact with its biological targets, such as receptors and enzymes. nih.govethernet.edu.et

For example, molecular docking simulations can be used to model the binding of etryptamine and its derivatives to the active sites of monoamine oxidase (MAO) or serotonin transporters. nih.gov This can help to explain the compound's mechanism of action and guide the design of new derivatives with improved potency or selectivity. nih.gov Computational methods can also be used to predict the pharmacokinetic properties of new compounds, helping to identify candidates with a higher likelihood of success in preclinical and clinical development. tarosdiscovery.com

Future applications of computational chemistry in etryptamine research include:

Virtual Screening: Using computer models to screen large libraries of virtual compounds to identify those with the potential to interact with specific targets. nih.govtarosdiscovery.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: Employing sophisticated computational methods to study the enzymatic reactions involved in the metabolism of etryptamine. nih.gov

De Novo Design: Using computer algorithms to design entirely new molecules with desired pharmacological properties. tarosdiscovery.com

Exploration of Undefined or Complex Mechanisms of Action

While etryptamine is known to be a monoamine oxidase inhibitor (MAOI) and a serotonin-releasing agent, its full mechanism of action is still not completely understood. nih.govacs.orgnih.gov It appears to have a complex pharmacological profile, interacting with multiple neurotransmitter systems. acs.orgnih.gov

Research has shown that etryptamine increases serotonin levels and the number of serotonin uptake sites in the brain. acs.org It is a potent releaser of serotonin, and to a lesser extent, dopamine (B1211576) and norepinephrine (B1679862). wikipedia.orgnih.gov The drug's effects are long-lasting, and it appears to act through a different mechanism than amphetamine. nih.gov

Further research is needed to unravel the complexities of etryptamine's pharmacology, including:

Receptor Binding Studies: A comprehensive investigation of etryptamine's affinity for a wide range of receptors and transporters in the brain.

In Vivo Microdialysis: Measuring the real-time effects of etryptamine on neurotransmitter levels in different brain regions.

Electrophysiological Studies: Examining how etryptamine alters the firing patterns of neurons in key brain circuits.

Integration of Multi-Omics Approaches in Preclinical Studies

Multi-omics approaches, which involve the simultaneous analysis of multiple types of biological data (e.g., genomics, proteomics, metabolomics), are revolutionizing preclinical drug discovery. nih.govastrazeneca.combiobide.com By providing a holistic view of the biological system, these techniques can help to identify novel drug targets, uncover mechanisms of action, and discover biomarkers for predicting drug response. biobide.comfrontiersin.orgresearchgate.net

In the context of etryptamine research, multi-omics studies could be used to:

Identify Genetic Factors: Determine if genetic variations influence an individual's response to etryptamine.

Uncover Novel Mechanisms: Identify previously unknown signaling pathways and molecular networks that are affected by etryptamine.

Discover Biomarkers: Find molecular signatures that can predict the efficacy or toxicity of etryptamine and its derivatives.

The integration of multi-omics data with advanced computational and analytical methods will be crucial for translating preclinical findings into clinical applications. nih.govresearchgate.net

Q & A

Q. How should researchers mitigate risks when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。